![molecular formula C19H20N2O3 B2925969 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide CAS No. 922109-28-2](/img/structure/B2925969.png)
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is commonly used for the treatment of depression and anxiety disorders. It was first developed in the 1980s and has since become a popular alternative to traditional antidepressants due to its fewer side effects and lower risk of drug interactions.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Synthesis Techniques : Research demonstrates various synthesis methods for derivatives of dibenzoxazepines. For instance, Yao-wu (2008) highlights the synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline, a compound related to the target molecule, showcasing the complexity and steps involved in the synthesis of such compounds (Yao-wu, 2008).
Reactions and Rearrangements : Terada et al. (1973) provide insights into the reactions and rearrangements of benzo[6,7]-1,4-diazepino[5,4-b]oxazole derivatives, which are chemically related to the target compound. These studies contribute to understanding the chemical behaviors of similar compounds (Terada et al., 1973).
Diverse Synthetic Approaches : Saha et al. (2015) explored a two-step diversity-oriented synthetic protocol for dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides, highlighting the versatility in approaches for synthesizing complex molecules in this family (Saha et al., 2015).
Applications in Medical Imaging and Diagnostics
PET Imaging in Cognitive Impairment : Suotunen et al. (2010) investigated the use of PET imaging agents related to the target molecule in evaluating cognitive impairment. This underscores the potential use of similar compounds in medical diagnostics (Suotunen et al., 2010).
Alzheimer's Disease Research : Kemppainen et al. (2006) utilized PET amyloid ligands structurally akin to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide in Alzheimer's disease research. Such studies highlight the potential for these compounds in neurodegenerative disease research (Kemppainen et al., 2006).
Neuroprotective and Anti-inflammatory Potential
Neuroprotective Effects : Kaur et al. (2019) explored the neuroprotective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, related to the target compound, on vascular cognitive impairment. This suggests the therapeutic potential of similar molecules in treating neurological conditions (Kaur et al., 2019).
Topical Anti-inflammatory Activity : Hamer et al. (1996) reported on dibenzoxepinone hydroxylamines and hydroxamic acids, compounds related to the target molecule, showing dual inhibition of cyclooxygenase and 5-lipoxygenase, along with potent topical anti-inflammatory activity. This indicates the potential use of such compounds in dermatological conditions (Hamer et al., 1996).
Propriétés
IUPAC Name |
2,2-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-11-5-7-16-14(9-11)21-17(22)13-10-12(6-8-15(13)24-16)20-18(23)19(2,3)4/h5-10H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOTACLDTUAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C(C)(C)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2925886.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925888.png)
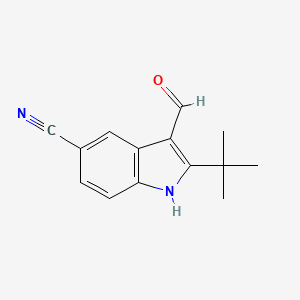
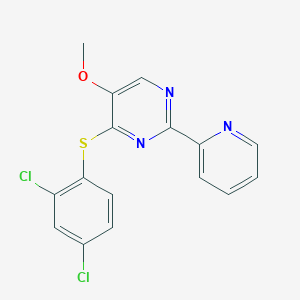
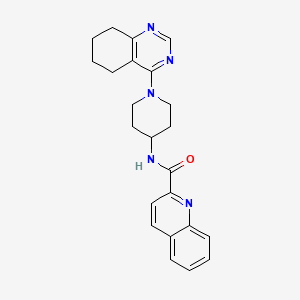
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2925894.png)
![Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2925895.png)
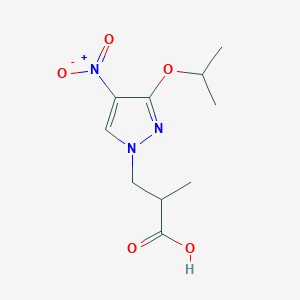
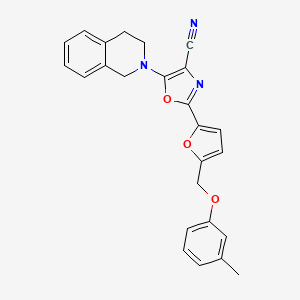

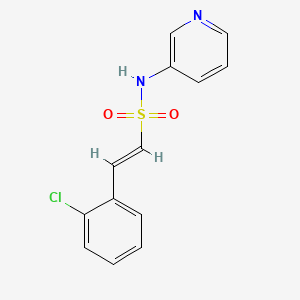
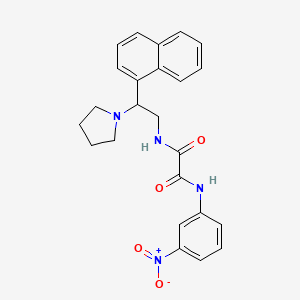
![(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol](/img/structure/B2925907.png)
![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)